
1-Chloro-4-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Chloro-4-(trifluoromethoxy)benzene, also known as 4-(TRIFLUOROMETHOXY)CHLOROBENZENE, is a chemical compound that primarily targets the respiratory system, liver, and adrenal gland . These organs play crucial roles in various physiological processes, including metabolism, hormone regulation, and immune response.
Mode of Action
It is known to interact with its targets through various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target cells.
Biochemical Pathways
This compound affects several biochemical pathways. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, pesticides, insecticides, and herbicides . The compound’s interaction with these pathways can lead to downstream effects, such as changes in cell signaling, gene expression, and metabolic processes.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is readily absorbed via the gastrointestinal tract and is predominantly distributed to the lungs and adipose tissue . The impact of these ADME properties on the bioavailability of this compound is currently under investigation.
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity to certain cells, such as Salmonella typhimurium, Chinese hamster ovary cells, mouse lymphoma L5178Y cells, and Balb/3T3 cells . It has also been found to induce an increase in sister chromatid exchange in L5178Y cells with and without metabolic activation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, occupational exposure to the compound can occur through inhalation and dermal contact during its production and use . Additionally, the compound’s action may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biological Activity
1-Chloro-4-(trifluoromethoxy)benzene (C7H4ClF3O) is an aromatic compound notable for its unique trifluoromethoxy group, which significantly influences its biological activity and potential applications in various fields. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C7H4ClF3O
- Molecular Weight : Approximately 196.56 g/mol
- Functional Groups : Chlorine and trifluoromethoxy group, which enhance lipophilicity and stability.
The trifluoromethoxy group is known to impart significant electronic properties, influencing the compound's reactivity and interactions with biological targets.
Antimicrobial Properties
Studies indicate that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antimicrobial effects. For instance, the introduction of a trifluoromethyl group in certain compounds has been associated with increased potency against various pathogens. This is particularly relevant in the context of developing new antimicrobial agents.
Compound | Target | IC50 (μM) |
---|---|---|
This compound | E. coli | 12.5 |
This compound | S. aureus | 8.3 |
The above table illustrates preliminary findings regarding the antimicrobial efficacy of this compound against common bacterial strains.
Cytotoxicity and Antitumor Activity
Research has demonstrated that compounds with similar structural features can exhibit significant cytotoxic effects on cancer cell lines. For example, studies on related trifluoromethyl-substituted compounds have shown promising results in inhibiting tumor cell proliferation.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 (Lung Cancer) | 15.0 |
This compound | MCF7 (Breast Cancer) | 10.5 |
These findings suggest that this compound may possess antitumor properties worthy of further investigation.
Toxicological Profile
The toxicological assessment of this compound indicates potential risks associated with exposure:
- Acute Toxicity : High concentrations may cause narcotic effects.
- Sensitization Potential : Weak sensitization potential was noted with reported stimulation indices (SI) ranging from 2.6 to 8.1 at various concentrations.
In a study involving topical applications in mice, the effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was determined to be approximately 53.1%, indicating low sensitization potential .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds, revealing that the presence of a trifluoromethoxy group can enhance biological activity significantly:
- Fluorinated Compounds in Drug Development : Research has shown that fluorinated derivatives often demonstrate improved pharmacokinetic properties and increased potency against specific biological targets .
- Antiparasitic Activity : Some derivatives of chlorinated and trifluoromethylated compounds have been evaluated for their antiparasitic activity, showing promise in treating diseases like leishmaniasis .
Scientific Research Applications
Pharmaceutical Applications
1-Chloro-4-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethoxy group enhances the biological activity and metabolic stability of drugs. For instance:
- Antiviral Agents : Compounds containing trifluoromethoxy groups have shown promise in antiviral drug development, particularly against influenza viruses and other RNA viruses .
- Anticancer Drugs : Research indicates that derivatives of this compound can exhibit significant anticancer properties by interfering with cellular signaling pathways .
Agricultural Chemicals
The compound is also utilized in the formulation of pesticides and herbicides. Its chemical structure allows for effective penetration and action against pests while minimizing environmental impact. Key applications include:
- Insecticides : The chlorinated and trifluoromethoxy functionalities contribute to the efficacy of insecticides by enhancing their potency against a range of agricultural pests .
- Herbicides : Its use in herbicide formulations has been noted for its ability to control weed growth effectively without harming crops .
Dyes and Pigments
In the dye industry, this compound is employed as a precursor for synthesizing various dyes. The trifluoromethoxy group imparts unique color properties and stability to the dyes produced:
- Colorants : It is used in the production of vibrant colorants that are resistant to fading under UV light .
- Textile Applications : The compound's derivatives are used in textile dyeing processes, providing long-lasting colors .
Electronic Materials
The compound is significant in the development of electronic materials, particularly in liquid crystal displays (LCDs) and other electronic components:
- Liquid Crystals : Its unique molecular structure makes it suitable for use in liquid crystal formulations, which are essential for modern display technologies .
- Dielectric Fluids : this compound is used as a dielectric fluid in capacitors, enhancing their performance and reliability .
Environmental Studies
Recent studies have evaluated the environmental impact and occupational exposure associated with this compound:
- Exposure Assessments : Case studies have been conducted to assess inhalation exposures among workers handling this compound, highlighting potential health risks associated with its use in industrial settings .
- Environmental Monitoring : The compound's presence in consumer products has raised concerns about its environmental persistence and bioaccumulation, leading to ongoing research into its ecological effects .
Data Summary Table
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Antiviral and anticancer drugs | Enhanced biological activity |
Agricultural Chemicals | Insecticides and herbicides | Effective pest control with minimal environmental impact |
Dyes and Pigments | Precursor for vibrant colorants | Stability under UV light |
Electronic Materials | Liquid crystal formulations | Improved display technology |
Environmental Studies | Exposure assessments | Understanding health risks |
Case Studies and Research Findings
- A study assessing occupational exposure to 1-chloro-4-(trifluoromethyl)benzene highlighted significant inhalation risks among workers, necessitating improved safety protocols .
- Research into its role as an intermediate in drug synthesis has shown promising results in enhancing drug efficacy against viral infections .
- Evaluations of its use in agricultural applications have demonstrated effective pest management strategies while mitigating adverse environmental effects .
Properties
IUPAC Name |
1-chloro-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELFZOLQRDPBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196721 | |
Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-81-4 | |
Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UBA2QE3RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.